molecular formula C21H24O7 B8723557 4,5,6-Trimethoxy-3-(3,4,5-trimethoxyphenyl)-indan-1-one

4,5,6-Trimethoxy-3-(3,4,5-trimethoxyphenyl)-indan-1-one

Cat. No. B8723557
M. Wt: 388.4 g/mol
InChI Key: FITMXVOQPCVNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08633242B2

Procedure details

4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-indan-1-one (formula 7, 250 mg) was taken in 2.5% methanolic potassium hydroxide (10 mL). To this stirred solution 3,4-methylenedioxybenzaldehyde (100 mg) was added and further stirred at room temperature at 30° C. for 1 hour. On completion, the reaction mixture was diluted with water, acidified with dil. HCl and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulphate and evaporated to get a residue. The residue was purified through silica gel column to get 2-benzo[1,3]dioxo-5-ylmethylene-4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-indan-1-one (formula 8, 258 mg).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[C:10]([O:14][CH3:15])[CH:9]=[C:8]2[C:4]=1[CH:5](C1C=C(OC)C(OC)=C(OC)C=1)[CH2:6][C:7]2=[O:16].C1OC2C=CC(C=O)=CC=2O1.Cl>[OH-].[K+].O>[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[C:10]([O:14][CH3:15])[CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][C:7]2=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
COC1=C2C(CC(C2=CC(=C1OC)OC)=O)C1=CC(=C(C(=C1)OC)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(CC(C2=CC(=C1OC)OC)=O)C1=CC(=C(C(=C1)OC)OC)OC
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
C1OC=2C=C(C=O)C=CC2O1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
further stirred at room temperature at 30° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to get a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column

Outcomes

Product
Details
Reaction Time
1 h
Measurements
Type Value Analysis
AMOUNT: MASS 258 mg
YIELD: CALCULATEDPERCENTYIELD 180.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.